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Compound of Interest

Compound Name: Tetraconazole

Cat. No.: B15603801 Get Quote

A Comprehensive Technical Guide to the Synthesis
of Tetraconazole
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole is a broad-spectrum triazole fungicide renowned for its systemic activity against

a wide range of fungal pathogens in agricultural applications. Its mechanism of action involves

the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This

technical guide provides a detailed, step-by-step pathway for the synthesis of Tetraconazole.

While the specified starting material was 2,4-dichlorophenylacetic acid, a more extensively

documented and industrially relevant pathway commences with 2',4'-dichloroacetophenone.

This guide will focus on this well-established route, providing detailed experimental protocols,

quantitative data, and a visual representation of the synthetic workflow.

Overall Synthesis Pathway
The synthesis of Tetraconazole is a multi-step process involving the sequential formation of

key intermediates. The pathway begins with the bromination of 2',4'-dichloroacetophenone,

followed by nucleophilic substitution with 1,2,4-triazole. The resulting ketone is then converted

to an epoxide, which undergoes reductive ring-opening to yield a key alcohol intermediate. The

final step is the etherification of this alcohol with tetrafluoroethylene to produce Tetraconazole.
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2',4'-Dichloroacetophenone 2-Bromo-1-(2,4-dichlorophenyl)ethanone
 Step 1:Br₂, CH₃COOH 1-(2,4-Dichlorophenyl)-2-

(1H-1,2,4-triazol-1-yl)ethanone
 Step 2:1,2,4-Triazole, NaHCO₃Acetonitrile 2-(2,4-Dichlorophenyl)-2-

(1H-1,2,4-triazol-1-ylmethyl)oxirane
 Step 3:(CH₃)₃S⁺I⁻, NaHDMSO/THF 2-(2,4-Dichlorophenyl)-3-

(1H-1,2,4-triazol-1-yl)propan-1-ol
 Step 4:NaBH₄, Ethanol 

Tetraconazole Step 5:Tetrafluoroethylene, NaHDMF 
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Figure 1: Overall synthesis pathway of Tetraconazole.

Step 1: Synthesis of 2-Bromo-1-(2,4-
dichlorophenyl)ethanone
The synthesis initiates with the alpha-bromination of 2',4'-dichloroacetophenone. This reaction

typically proceeds by treating the ketone with elemental bromine in a suitable solvent, such as

acetic acid, to yield the corresponding α-bromo ketone.

Experimental Protocol:

Dissolve 2',4'-dichloroacetophenone in glacial acetic acid in a reaction flask equipped with a

dropping funnel and a stirrer.

Cool the mixture in an ice bath.

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with

continuous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture into ice-cold water to precipitate the product.

Filter the precipitate, wash thoroughly with water to remove acetic acid, and then dry under

vacuum.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-

bromo-1-(2,4-dichlorophenyl)ethanone.

Quantitative Data:
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Reagent/Produ
ct

Molecular
Weight ( g/mol
)

Moles (mol) Mass/Volume Yield (%)

2',4'-

Dichloroacetoph

enone

189.04 1.0 189.04 g -

Bromine (Br₂) 159.81 1.05 167.8 g -

Acetic Acid - - 500 mL -

2-Bromo-1-(2,4-

dichlorophenyl)et

hanone

267.94 - - ~90-95

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-
1,2,4-triazol-1-yl)ethanone
This step involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(2,4-

dichlorophenyl)ethanone with 1,2,4-triazole. The reaction is typically carried out in the presence

of a base to neutralize the HBr formed.[1]

Experimental Protocol:[1]

Suspend 1,2,4-triazole and sodium bicarbonate in acetonitrile in a round-bottom flask.

Add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone in acetonitrile to the suspension.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture and filter to remove inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield

the crude product.

Purify the product by column chromatography or recrystallization.

Quantitative Data:

Reagent/Produ
ct

Molecular
Weight ( g/mol
)

Moles (mol) Mass/Volume Yield (%)

2-Bromo-1-(2,4-

dichlorophenyl)et

hanone

267.94 1.0 267.94 g -

1,2,4-Triazole 69.07 1.1 75.98 g -

Sodium

Bicarbonate

(NaHCO₃)

84.01 1.2 100.8 g -

Acetonitrile - - 1 L -

1-(2,4-

Dichlorophenyl)-

2-(1H-1,2,4-

triazol-1-

yl)ethanone

256.09 - - ~85-90

Step 3: Synthesis of 2-(2,4-Dichlorophenyl)-2-(1H-
1,2,4-triazol-1-ylmethyl)oxirane
The ketone intermediate is converted into an epoxide using the Corey-Chaykovsky reaction.

This involves the use of a sulfur ylide, typically generated in situ from trimethylsulfonium iodide

and a strong base like sodium hydride.

Experimental Protocol:
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Add sodium hydride (60% dispersion in mineral oil) to a flask containing anhydrous DMSO

and/or THF under a nitrogen atmosphere.

Slowly add trimethylsulfonium iodide in portions to the stirred suspension.

Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the

ylide.

Cool the reaction mixture in an ice bath and add a solution of 1-(2,4-dichlorophenyl)-2-(1H-

1,2,4-triazol-1-yl)ethanone in THF dropwise.

After the addition, allow the reaction to stir at room temperature overnight.

Quench the reaction by carefully adding water.

Extract the product with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under vacuum to obtain the crude oxirane.

Quantitative Data:
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Reagent/Produ
ct

Molecular
Weight ( g/mol
)

Moles (mol) Mass/Volume Yield (%)

1-(2,4-

Dichlorophenyl)-

2-(1H-1,2,4-

triazol-1-

yl)ethanone

256.09 1.0 256.09 g -

Trimethylsulfoniu

m iodide
204.09 1.2 244.91 g -

Sodium Hydride

(60%)
40.00 (as 100%) 1.2 48.0 g -

DMSO/THF - - 1.5 L -

2-(2,4-

Dichlorophenyl)-

2-(1H-1,2,4-

triazol-1-

ylmethyl)oxirane

270.11 - - ~75-85

Step 4: Synthesis of 2-(2,4-Dichlorophenyl)-3-(1H-
1,2,4-triazol-1-yl)propan-1-ol
The penultimate step is the reductive ring-opening of the epoxide to form the key alcohol

intermediate. This is typically achieved using a reducing agent such as sodium borohydride,

which selectively attacks the less sterically hindered carbon of the epoxide ring.

Experimental Protocol:

Dissolve the crude oxirane from the previous step in ethanol.

Add sodium borohydride to the solution in small portions while stirring.

After the addition is complete, heat the mixture to reflux for 2-3 hours.
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Cool the reaction mixture to room temperature and carefully add water to decompose the

excess sodium borohydride.

Evaporate the ethanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent

to give the desired alcohol.

Purify by column chromatography if necessary.

Quantitative Data:

Reagent/Produ
ct

Molecular
Weight ( g/mol
)

Moles (mol) Mass/Volume Yield (%)

2-(2,4-

Dichlorophenyl)-

2-(1H-1,2,4-

triazol-1-

ylmethyl)oxirane

270.11 1.0 270.11 g -

Sodium

Borohydride

(NaBH₄)

37.83 1.5 56.75 g -

Ethanol - - 1 L -

2-(2,4-

Dichlorophenyl)-

3-(1H-1,2,4-

triazol-1-

yl)propan-1-ol

272.13 - - ~90-98

Step 5: Synthesis of Tetraconazole
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The final step is the etherification of the alcohol intermediate with tetrafluoroethylene. This

reaction is typically performed in a polar aprotic solvent like DMF with a strong base to

deprotonate the alcohol.[2]

Experimental Protocol:[2]

To a solution of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in anhydrous

dimethylformamide (DMF), add sodium hydride under a nitrogen atmosphere.

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating

the formation of the alkoxide.

Cool the reaction vessel and introduce tetrafluoroethylene gas under pressure.

Maintain the reaction at a controlled temperature and pressure until the starting material is

consumed (monitored by GC or LC-MS).

Carefully vent the excess tetrafluoroethylene and quench the reaction with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic extracts with water and brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo to obtain crude Tetraconazole.

The final product can be purified by distillation under reduced pressure or chromatography.

Quantitative Data:
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Reagent/Produ
ct

Molecular
Weight ( g/mol
)

Moles (mol) Mass/Volume Yield (%)

2-(2,4-

Dichlorophenyl)-

3-(1H-1,2,4-

triazol-1-

yl)propan-1-ol

272.13 1.0 272.13 g -

Sodium Hydride

(NaH)
24.00 1.1 26.4 g -

Tetrafluoroethyle

ne
100.02 Excess - -

Dimethylformami

de (DMF)
- - 1 L -

Tetraconazole 372.16 - - >95

Conclusion

This technical guide outlines a robust and high-yielding synthetic pathway to the fungicide

Tetraconazole, starting from 2',4'-dichloroacetophenone. Each step has been detailed with

experimental protocols and quantitative data to aid researchers and professionals in the field.

The described route employs common organic transformations and reagents, making it a

practical approach for the laboratory-scale or industrial production of this important

agrochemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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